molecular formula C12H15NO2 B11893733 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

Cat. No.: B11893733
M. Wt: 205.25 g/mol
InChI Key: KYFJGZVIBPSWHY-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate ( 802306-31-6) is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This chemical belongs to the tetrahydroquinoline class of structures, which are of significant interest in medicinal and organic chemistry research . As a building block, it provides researchers with a versatile scaffold for the synthesis and exploration of novel molecules with potential biological activity. While specific biological data for this exact esterified derivative is limited in the public domain, the core 1,2,3,4-tetrahydroquinoline structure is recognized as a privileged scaffold in neuroscience research. Structurally similar endogenous amines, such as 1-methyl-1,2,3,4-tetrahydro iso quinoline (1MeTIQ), have been extensively studied and shown to possess a broad spectrum of pharmacological properties . These include acting as a neuroprotective agent , inhibiting monoamine oxidase (MAO) enzymes , exhibiting antidepressant-like effects in preclinical models , and attenuating self-administration of substances like cocaine . The related compound has also demonstrated efficacy in models of diabetic neuropathic pain, suggesting a modulatory effect on monoaminergic pathways . Researchers can utilize this compound as a key intermediate to develop new chemical entities aimed at investigating these and other complex biological mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-4-yl) acetate

InChI

InChI=1S/C12H15NO2/c1-9(14)15-12-7-8-13(2)11-6-4-3-5-10(11)12/h3-6,12H,7-8H2,1-2H3

InChI Key

KYFJGZVIBPSWHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN(C2=CC=CC=C12)C

Origin of Product

United States

Preparation Methods

Reaction Optimization and Mechanism

The reaction employs n-Bu₄NBD₄ (tetrabutylammonium deuteride) as a deuterium source and NaOD for deuterium exchange, achieving 65% yield under argon atmosphere. Cyclic voltammetry experiments confirmed that the reaction proceeds via a radical mechanism, where MeCN acts as both solvent and methylene donor. Key parameters include:

  • Current density : 10 mA/cm²

  • Temperature : Room temperature

  • Electrolyte : n-Bu₄NBD₄ (1.75 mmol per 0.5 mmol substrate)

This method avoids traditional hydrogen gas, reducing explosion risks, but requires specialized equipment for large-scale applications.

Catalytic Hydrogenation and Functionalization

Patent literature describes a multi-step process for introducing substituents to tetrahydroquinoline cores, adaptable for synthesizing 1-methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate.

Palladium-Catalyzed Coupling

The core tetrahydroquinoline structure is synthesized via palladium-catalyzed coupling of aniline derivatives with electron-deficient alkenes. For example:

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : 2-(di-tert-butylphosphino)biphenyl

  • Solvent : Toluene or 1,4-dioxane

  • Base : NaOtBu

  • Temperature : 100°C

Subsequent acetylation of the 4-hydroxy intermediate is achieved using acetyl chloride in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base, yielding the acetate derivative.

Diastereoselective Annulation Reactions

A [4+2] annulation strategy between α-halogeno hydrazones and electron-deficient olefins enables the construction of functionalized tetrahydroquinolines. This method was adapted to synthesize indole-containing analogs but can be modified for acetate derivatives.

Reaction Conditions and Yield

  • Substrates : α-Chloro hydrazone (1a) and methyl vinyl ketone

  • Base : KOH (2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 47–91% with >20:1 dr

The cis-electron-poor heterodiene intermediate reacts with acetylated dienophiles to install the acetate group post-annulation.

Mechanochemical Synthesis via Ball Milling

High-speed vibratory ball milling (HSVBM) offers a solvent-free route to tetrahydroquinoline derivatives using heteropoly acids (e.g., phosphomolybdic acid, PMA) as catalysts.

Procedure and Efficiency

  • Reagents : Aniline (1 mmol), N-vinyl acetamide (2.1 mmol), PMA (10 mol%)

  • Equipment : Stainless steel jar with 10 mm ball

  • Frequency : 80 Hz

  • Time : 1–3 hours

  • Yield : 87% (gram-scale)

Post-milling acetylation with acetic anhydride in ethyl acetate introduces the acetate group, avoiding column chromatography.

Comparative Analysis of Methods

Method Yield Conditions Scalability Green Metrics
Electrochemical65%RT, MeCN, Pt electrodesModerateLow solvent waste
Catalytic Hydrogenation70–85%100°C, Pd catalysisHighHazardous solvents (DMF)
Annulation91%0°C, DCM, KOHLowHalogenated solvent use
Ball Milling87%Solvent-free, 80 HzHighSolvent-free, low energy

Physicochemical Data of Key Intermediates

The precursor 1,2,3,4-tetrahydroquinolin-4-ol (CAS 24206-39-1) exhibits:

  • Molecular formula : C₉H₁₁NO

  • Boiling point : 295.9±29.0°C

  • Density : 1.2±0.1 g/cm³

  • Flash point : 154.8±14.9°C

Acetylation shifts the NMR signals, with the acetate methyl group appearing at δ 2.05–2.10 (singlet) in CDCl₃.

Chemical Reactions Analysis

Synthetic Formation via Pictet-Spengler Reaction

The compound is synthesized through a Pictet-Spengler cyclization , where an aldehyde or ketone reacts with an amine under acidic catalysis. This method enables efficient construction of the tetrahydroquinoline scaffold .

Reaction ComponentDetails
Precursors Aldehyde/ketone + β-arylethylamine derivatives
Catalyst Acidic (e.g., HCl, BF₃·OEt₂)
Conditions Reflux in polar aprotic solvents (e.g., MeCN)
Yield 60–75% (after purification via chromatography)

Mechanistically, the reaction proceeds through imine formation, followed by cyclization to generate the six-membered ring . Substituents on the aromatic ring and steric effects of the methyl group influence reaction efficiency.

Electrochemical Functionalization

Recent advances in electrochemistry enable C–H activation and functionalization at the tetrahydroquinoline core. For example:

Electrochemical Alkylation

ParameterValue
Electrodes Pt anode/cathode
Electrolyte n-Bu₄NBD₄ in MeCN
Substrate 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
Product 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetonitrile derivatives
Yield 51–65%

This method avoids stoichiometric oxidants and enables regioselective modification at the 2-position .

Ester Hydrolysis and Transesterification

The acetate group undergoes hydrolysis under basic or enzymatic conditions:

Hydrolysis to Carboxylic Acid

ConditionResult
NaOH (aq.) Yields 1-methyl-1,2,3,4-tetrahydroquinolin-4-ol
Lipase catalysis Selective cleavage with >80% conversion

Transesterification with methanol or ethanol proceeds via nucleophilic acyl substitution, forming methyl/ethyl esters.

Cyclization to Tetrahydroquinolinones

Under strong acidic conditions (e.g., polyphosphoric acid), the compound participates in electrophilic cyclization to form tetrahydroquinolin-2-one derivatives :

Reaction PathwayOutcome
Step 1 Acylation with Meldrum’s acid derivatives
Step 2 Cyclization via intramolecular attack
Yield 21–78% (dependent on substituents)

Mechanistic studies reveal that electron-donating groups (EDGs) on the acylating agent promote unexpected dimerization pathways, yielding bis-tetrahydroquinoline products .

Biological Activity-Driven Modifications

In drug development contexts, the compound serves as a precursor for VEGFR2 inhibitors. Key modifications include:

Structure-Activity Relationship (SAR) Highlights

DerivativeModificationIC₅₀ (U87-MG cells)
4m Chlorophenylpyrimidinylmethylene4.20 μM
4q Fluorophenyl substituent8.00 μM
TMZ (control) 92.90 μM

These analogues exhibit enhanced anti-glioblastoma activity due to improved binding to VEGFR2 kinase (docking scores: −9.9 to −12.2 kcal/mol) .

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 200°C, releasing acetic acid and forming quinoline byproducts.

  • Oxidation : Susceptible to auto-oxidation at the 1-methyl position under ambient light, necessitating inert storage conditions.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for neuroprotective agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to inhibit free radical generation and protect against oxidative stress . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Findings Reference
Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate Ethyl ester at position 4 C₁₃H₁₇NO₂ 219.28 Synthetic intermediate for cross-coupling reactions
Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate Fluorine at position 7, methyl ester C₁₂H₁₄FNO₂ 223.24 Potential enhanced bioactivity due to fluorine’s electronegativity
Ethyl 2-(2-ethyl-1,2,3,4-tetrahydroquinolin-4-yl)acetate Ethyl group at position 2, ethyl ester C₁₅H₂₁NO₂ 247.33 Increased steric bulk for tailored receptor interactions
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride Isoquinoline core, hydrochloride salt C₁₂H₁₆ClNO₂ 241.71 Altered aromatic system for binding specificity
2-Methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol Methoxy and phenolic substituents C₂₃H₂₃NO₂ ~345.44 Anticancer, anti-inflammatory activities

Physicochemical Properties

  • Solubility : Fluorine substitution () increases polarity, enhancing aqueous solubility.
  • Stability : Trifluoromethyl groups () improve metabolic stability and resistance to enzymatic degradation.

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a tetrahydroquinoline core with an acetate group. This unique structure is associated with various pharmacological activities. The synthesis of this compound can be achieved through several methods, including microwave-assisted reactions and traditional organic synthesis techniques.

Synthesis Methods

MethodDescription
Microwave-Assisted SynthesisUtilizes microwave irradiation to enhance reaction rates and yields.
Traditional Organic SynthesisInvolves multi-step reactions often requiring purification processes.
Imino Diels-Alder ReactionA one-pot synthesis method that combines multiple reactants to form the desired compound efficiently .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

This compound has shown potential antimicrobial properties against a range of pathogens. Studies suggest that it can inhibit the growth of specific bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Analgesic Effects

In animal models, particularly in neuropathic pain models, this compound demonstrated significant analgesic effects. For instance, it was effective in reducing thermal hyperalgesia and tactile allodynia in rats when administered at doses of 30 mg/kg .

Nitric Oxide Synthase Inhibition

The compound has been evaluated for its ability to inhibit nitric oxide synthase (nNOS), an enzyme involved in pain pathways. Structure–activity relationship (SAR) studies revealed that certain derivatives possess selective nNOS inhibition properties, which could be beneficial for treating conditions like migraine and chronic pain .

Study on Analgesic Properties

In a study by researchers focusing on tetrahydroquinoline derivatives, this compound was tested for its analgesic efficacy. The study utilized the L5/L6 spinal nerve ligation model and found that the compound significantly reduced pain-related behaviors in treated rats compared to control groups .

Antimicrobial Efficacy Assessment

A separate investigation assessed the antimicrobial activity of various tetrahydroquinoline derivatives including this compound. The results indicated that this compound exhibited notable inhibitory effects against Gram-positive bacteria and certain fungi .

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate?

The compound can be synthesized via reduction and functionalization steps. For example, a reduction step using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature, followed by treatment with thionyl chloride (SOCl₂) in chloroform, has been employed for structurally related tetrahydroquinoline derivatives . Subsequent acetylation steps may involve reacting the hydroxyl group with acetic anhydride or acetyl chloride. Purification typically involves column chromatography or recrystallization to isolate the acetate derivative.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • ¹³C-NMR and ¹H-NMR to confirm the methyl, acetate, and tetrahydroquinoline backbone .
  • IR spectroscopy to identify ester (C=O) and N–H stretches .
  • Melting point analysis (e.g., derivatives like 1-Tosyl-2,3-dihydroquinolin-4(1H)-one show sharp melting points at 94.6–95.2°C, indicating purity) .
  • High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) for molecular formula validation .

Q. What safety precautions are essential when handling this compound?

Based on safety data for structurally similar tetrahydroquinolines:

  • Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, lab coat) .
  • Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
  • In case of exposure, rinse thoroughly with water and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the acetylation step?

Variables to test include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base conditions (e.g., pyridine) for esterification.
  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) may improve reaction efficiency.
  • Temperature control : Mild heating (40–60°C) can enhance reaction kinetics without promoting side reactions. Monitor progress via TLC or in situ NMR, and isolate the product using gradient elution in column chromatography .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

  • Perform 2D-NMR experiments (COSY, HSQC, HMBC) to assign overlapping signals and confirm connectivity .
  • Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Cross-validate with X-ray crystallography if single crystals are obtainable (see and for analogous structural confirmations) .

Q. What experimental strategies are suitable for evaluating biological activity?

  • In vitro assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using fluorometric or colorimetric methods.
  • Toxicological profiling : Adapt protocols from studies on tetrahydroquinoline derivatives, such as acute toxicity testing in model organisms (e.g., zebrafish) and cytotoxicity assays (e.g., MTT on human cell lines) .
  • Metabolic stability : Use liver microsomes to assess oxidative metabolism and half-life.

Q. How can crystallographic data resolve ambiguities in stereochemistry?

  • Grow single crystals via slow evaporation in solvents like ethanol or ethyl acetate.
  • Perform X-ray diffraction to determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns in the crystal lattice) .
  • Refine data using software like SHELX or OLEX2, and deposit results in crystallographic databases (e.g., CCDC) .

Notes on Data Interpretation

  • Contradictory melting points : If discrepancies arise, verify purity via HPLC and repeat measurements under controlled conditions (e.g., heating rate calibration) .
  • Spectral anomalies : Consider tautomerism or conformational flexibility in the tetrahydroquinoline ring, which may lead to dynamic NMR effects at higher temperatures.

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